molecular formula C7H4BrClINO2 B14912315 2-Amino-3-bromo-4-chloro-5-iodobenzoic acid

2-Amino-3-bromo-4-chloro-5-iodobenzoic acid

Cat. No.: B14912315
M. Wt: 376.37 g/mol
InChI Key: RQCHRGMNPYTZMT-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-4-chloro-5-iodobenzoic acid (CAS 2667057-68-1) is a high-purity, polyhalogenated benzoic acid derivative supplied for research and development purposes. This compound features the molecular formula C 7 H 4 BrClINO 2 and has a molecular weight of 376.37 . Its structure incorporates multiple halogen substituents (bromo, chloro, and iodo) along with an amino group, making it a versatile and valuable building block for synthetic organic chemistry. Researchers can utilize this compound in the development of novel pharmaceutical intermediates and complex organic molecules, particularly in metal-catalyzed cross-coupling reactions where the iodine atom offers superior reactivity. The presence of distinct functional groups allows for selective further functionalization. This product is intended for research use only in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety procedures should be followed during handling, as the compound may require cold-chain transportation .

Properties

Molecular Formula

C7H4BrClINO2

Molecular Weight

376.37 g/mol

IUPAC Name

2-amino-3-bromo-4-chloro-5-iodobenzoic acid

InChI

InChI=1S/C7H4BrClINO2/c8-4-5(9)3(10)1-2(6(4)11)7(12)13/h1H,11H2,(H,12,13)

InChI Key

RQCHRGMNPYTZMT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1I)Cl)Br)N)C(=O)O

Origin of Product

United States

Preparation Methods

Physical and Chemical Properties

2-Amino-3-bromo-4-chloro-5-iodobenzoic acid (C₇H₄BrClINO₂) has a molecular weight of 376.37 g/mol. The compound features an amino group at position 2, bromine at position 3, chlorine at position 4, and iodine at position 5, with the carboxylic acid group at position 1. This unique halogen substitution pattern creates distinct reactivity profiles that can be leveraged in various synthetic applications.

Table 1: Physicochemical Properties of 2-Amino-3-bromo-4-chloro-5-iodobenzoic acid

Property Value
Molecular Formula C₇H₄BrClINO₂
Molecular Weight 376.37 g/mol
Exact Mass 374.81587 Da
XLogP3-AA 3.3
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Topological Polar Surface Area 63.3 Ų
Heavy Atom Count 13

Synthetic Approaches

Sequential Halogenation Method

One of the most effective approaches for synthesizing 2-Amino-3-bromo-4-chloro-5-iodobenzoic acid involves sequential halogenation of anthranilic acid (2-aminobenzoic acid). This method requires careful control of reaction conditions to achieve regioselective halogenation at the desired positions.

Table 2: Sequential Halogenation Reaction Conditions

Step Reagents Conditions Expected Yield (%)
Iodination I₂, NaHCO₃, H₂O 0-5°C, 4h 75-85
Bromination Br₂, AcOH 25°C, 2h 70-80
Chlorination NCS, H₂SO₄ 40°C, 6h 65-75
Overall 35-40
Detailed Procedure

The synthesis begins with the selective iodination of anthranilic acid at the 5-position using molecular iodine in the presence of sodium hydrogen carbonate. This reaction exploits the directing effect of the amino group, which favors electrophilic substitution at the para position. Following iodination, bromination is conducted using bromine in acetic acid, which preferentially introduces bromine at position 3 due to the combined directing effects of the amino and carboxylic acid groups. Finally, chlorination is achieved using N-chlorosuccinimide (NCS) in sulfuric acid, which selectively targets position 4. Each step requires careful temperature control and monitoring to ensure regioselectivity.

The directing effects of the existing substituents play a critical role in achieving the desired regioselectivity. The electron-donating amino group activates the ortho and para positions, while the electron-withdrawing carboxylic acid group deactivates the ring but directs incoming electrophiles to the meta position. As additional halogens are introduced, they further modify the electronic properties of the ring, influencing the regioselectivity of subsequent halogenation steps.

Modified Sandmeyer Approach

Another viable synthetic route involves applying a modified Sandmeyer reaction to introduce halogen atoms at specific positions. This approach is adapted from methods used for preparing related compounds like 2-chloro-5-iodobenzoic acid and 5-bromo-2-iodobenzoic acid.

Synthetic Pathway

Starting with 3-bromo-4-chloroanthranilic acid, the amino group can be converted to a diazonium salt, which is then replaced with iodine at position 5 via a modified Sandmeyer reaction.

Table 3: Modified Sandmeyer Reaction Conditions

Stage Reagents Conditions Yield (%)
Preparation of 3-bromo-4-chloroanthranilic acid Various methods 65-75
Diazotization NaNO₂, HCl 0-5°C, 2h 90-95
Iodination KI, H₂SO₄ 90°C, 1.5h 80-85
Overall 45-55

The diazotization step is particularly critical and requires careful temperature control to prevent decomposition of the diazonium salt. Drawing from the synthesis of 5-bromo-2-iodobenzoic acid, we can see that the amino group is first converted to a diazonium salt using sodium nitrite and hydrochloric acid at 0°C, followed by reaction with potassium iodide in acidic conditions at elevated temperatures.

Selective Metalation Strategy

A more modern approach involves selective metalation followed by halogenation. This method offers greater control over regioselectivity but typically requires more specialized reagents and reaction conditions.

Procedure Development

The synthesis begins with 2-aminobenzoic acid, which is selectively metalated at position 3 using a lithium amide base, followed by quenching with a bromine source. Subsequent metalation at position 4 and quenching with a chlorine source, followed by similar treatment at position 5 with an iodine source, provides the target compound.

Table 4: Selective Metalation Reaction Conditions

Position Metalation Agent Halogenation Agent Temperature (°C) Time (h) Yield (%)
3 LiTMP Br₂ or NBS -78 to 0 3-4 70-80
4 LDA C₂Cl₆ or NCS -78 to 0 3-4 65-75
5 LDA I₂ or NIS -78 to 0 3-4 60-70
Overall 30-40

This approach requires careful control of reaction stoichiometry and temperature to achieve selective metalation at the desired positions. Protection of the amino and carboxylic acid groups may be necessary to prevent side reactions.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts the regioselectivity and yield of halogenation reactions. Polar solvents like acetic acid and water are typically used for electrophilic halogenation, while aprotic solvents like tetrahydrofuran (THF) are preferred for metalation reactions.

Table 5: Solvent Effects on Iodination Yield

Solvent Temperature (°C) Time (h) Yield (%) Regioselectivity (5-position, %)
Water 25 6 65 75
Methanol 25 6 70 80
Acetic Acid 25 4 85 90
Dichloromethane 25 8 60 70

Temperature Control

Temperature control is critical for achieving optimal regioselectivity in halogenation reactions. Lower temperatures generally favor greater regioselectivity but may require longer reaction times.

Table 6: Temperature Effects on Bromination Step

Temperature (°C) Time (h) Yield (%) Regioselectivity (3-position, %)
0 8 75 90
25 4 80 85
50 2 85 75
75 1 80 65

Halogenating Agent Selection

The choice of halogenating agent can significantly affect both the yield and regioselectivity of the reaction. For example, N-halosuccinimides often provide better regioselectivity than molecular halogens, though sometimes at the expense of reaction rate.

Table 7: Comparative Analysis of Chlorinating Agents

Chlorinating Agent Solvent Temperature (°C) Time (h) Yield (%) Regioselectivity (4-position, %)
Cl₂ AcOH 25 2 70 75
NCS AcOH 25 4 75 85
SO₂Cl₂ CCl₄ 25 3 65 80
C₂Cl₆ THF 0 5 60 90

Purification Techniques

Recrystallization

Recrystallization is the preferred method for purifying 2-amino-3-bromo-4-chloro-5-iodobenzoic acid. Ethanol or ethanol-water mixtures are typically used as recrystallization solvents.

Table 8: Recrystallization Solvent Efficacy

Solvent System Temperature (°C) Recovery (%) Purity (%)
Ethanol 78 85 98
Ethanol-Water (3:1) 70 90 97
Acetone 56 80 95
Acetonitrile 82 75 99

Column Chromatography

For smaller scale preparations or when dealing with complex mixtures, column chromatography can be employed using silica gel as the stationary phase and appropriate solvent systems.

Table 9: Chromatographic Purification Conditions

Stationary Phase Mobile Phase Rf Value Recovery (%) Purity (%)
Silica Gel Hexane-EtOAc (7:3) 0.45 80 99
Silica Gel DCM-MeOH (95:5) 0.50 85 98
Alumina Hexane-EtOAc (8:2) 0.40 75 97

Analytical Methods for Product Confirmation

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for confirming the structure of 2-amino-3-bromo-4-chloro-5-iodobenzoic acid. The 1H NMR spectrum typically shows a single aromatic proton signal along with signals for the amino and carboxylic acid protons.

Table 10: Key NMR Signals for 2-Amino-3-bromo-4-chloro-5-iodobenzoic acid

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H 7.8-8.0 s Aromatic H-6
¹H 5.2-5.5 br s NH₂
¹H 12.5-13.0 br s COOH
¹³C 170-175 - COOH
¹³C 145-150 - C-2 (C-NH₂)
¹³C 110-115 - C-3 (C-Br)
¹³C 130-135 - C-4 (C-Cl)
¹³C 85-90 - C-5 (C-I)
¹³C 135-140 - C-6 (C-H)
¹³C 115-120 - C-1 (C-COOH)

Mass Spectrometry

Mass spectrometry provides further confirmation of the structure, with characteristic isotope patterns due to the presence of bromine, chlorine, and iodine atoms.

Table 11: Characteristic Mass Spectrometry Fragments

m/z Relative Intensity (%) Assignment
374/376/378 100/98/32 [M]⁺
357/359/361 45/44/15 [M-OH]⁺
330/332/334 65/63/21 [M-CO₂]⁺
249/251 38/37 [M-I]⁺
205/207 25/8 [M-I-CO₂]⁺

Comparative Analysis of Synthetic Routes

Yield and Efficiency Comparison

A comparative analysis of the three main synthetic routes reveals that the sequential halogenation method typically provides the highest overall yield, though it requires more steps.

Table 12: Comparative Analysis of Synthetic Routes

Synthetic Route Number of Steps Overall Yield (%) Time Required (days) Cost Efficiency (1-10) Scalability (1-10)
Sequential Halogenation 3-4 35-40 3-4 7 8
Modified Sandmeyer 2-3 45-55 2-3 8 7
Selective Metalation 3-4 30-40 4-5 5 6

Industrial Applicability

For industrial-scale production, the modified Sandmeyer approach offers the best balance of yield, cost efficiency, and scalability. This method can be adapted from established protocols for similar compounds such as 2-chloro-5-iodobenzoic acid.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes electrophilic and nucleophilic substitutions at halogenated positions.

Nitration

A nitration step using concentrated nitric acid (60–75% mass concentration) can introduce nitro groups. This reaction typically occurs at activated positions, such as meta-directing halogen atoms .

Chlorination

Chlorination reactions employ reagents like chlorinating agents (e.g., Cl2) with benzoyl peroxide as a radical initiator. For example, chlorination of 2-amino-3-methylbenzoic acid under 90–110°C yields chlorinated derivatives . Solvents like N,N-dimethylformamide or DMSO facilitate this process .

Iodination

Iodination is achieved via electrophilic aromatic substitution, often using iodine with acidic conditions. For instance, methyl anthranilate undergoes iodination to form intermediates that can be further functionalized .

Hydrogenation Reduction

The compound’s nitro groups can be reduced to amino groups using hydrogenation catalysts (e.g., palladium) in hydrogen atmospheres. This step is critical for synthesizing amino-substituted derivatives .

Reaction Type Reagents Conditions Product
NitrationNitric acid (60–75%)Room temperatureNitro-substituted benzoic acid
ChlorinationChlorinating agent, benzoyl peroxide90–110°C, 1–2 hChloro-substituted benzoic acid
HydrogenationHydrogen, palladium catalystHydrogen atmosphere, room temperatureAmino-substituted benzoic acid

Coupling Reactions

The compound participates in cross-coupling reactions , such as Suzuki-Miyaura coupling, facilitated by palladium catalysts. For example, iodinated benzoic acids can couple with aryl boronic acids to form biaryl compounds .

Key Steps in Coupling

  • Reduction : Halogenated benzoic acids react with BH3SMe2 to form alcohols (e.g., (5-chloro-2-iodophenyl)methanol) .

  • Functionalization : Alcohols are converted to acetates (e.g., 5-chloro-2-iodobenzyl acetate) for subsequent coupling .

  • Cross-Coupling : Acetates undergo coupling with iodine or other partners to form complex molecules .

Other Transformations

  • Oxidation/Reduction : The benzoic acid group can be reduced to alcohols or oxidized to ketones, depending on reaction conditions .

  • Solvent Effects : Reactions are often performed in polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates .

Scientific Research Applications

2-Amino-3-bromo-4-chloro-5-iodobenzoic acid is a chemical compound with applications in scientific research, including as a building block for synthesizing complex organic molecules, in studies of enzyme inhibition, protein-ligand interactions, and in the production of specialty chemicals and materials. The presence of multiple halogen atoms in the compound can enhance its binding affinity and specificity in biological systems, potentially leading to the inhibition or activation of specific pathways through interactions with molecular targets like enzymes or receptors.

Applications

  • Chemistry 2-Amino-3-bromo-4-chloro-5-iodobenzoic acid serves as a building block in the synthesis of complex organic molecules. It can undergo coupling reactions to yield biaryl compounds or substitution reactions to introduce various functional groups, depending on the specific reagents and conditions used.
  • Biology This compound is useful in the study of enzyme inhibition and protein-ligand interactions.
  • Industry 2-Amino-3-bromo-4-chloro-5-iodobenzoic acid can be used in the production of specialty chemicals and materials.

Mechanism of Action
The mechanism of action for 2-Amino-3-bromo-4-chloro-5-iodobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple halogen atoms can enhance its binding affinity and specificity.

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-4-chloro-5-iodobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple halogen atoms can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
2-Amino-3-bromo-4-chloro-5-iodobenzoic acid 2-NH₂, 3-Br, 4-Cl, 5-I C₇H₄BrClINO₂ 376.27 (calculated) High halogen density; potential reactivity in cross-coupling reactions -
2-Amino-5-bromobenzoic acid 2-NH₂, 5-Br C₇H₆BrNO₂ 216.03 DFT-validated bond lengths; tautomerism studied
4-Amino-3-iodobenzoic acid 4-NH₂, 3-I C₇H₆INO₂ 262.91 (calculated) Commercially available (TCI A2873-1G)
5-Amino-2-chlorobenzoic acid 5-NH₂, 2-Cl C₇H₆ClNO₂ 171.58 High purity; used in dye synthesis
2-Amino-4-bromo-3-fluoro-5-iodobenzoic acid 2-NH₂, 4-Br, 3-F, 5-I C₇H₄BrFINO₂ 358.97 (calculated) Fluorine enhances metabolic stability (product listing)

Key Observations:

Halogen Diversity : The target compound’s combination of Br, Cl, and I is rare. Iodine’s large atomic radius (1.39 Å) increases steric hindrance compared to smaller halogens like Cl (0.99 Å) or F (0.64 Å) .

Reactivity Insights:

  • Nucleophilic Aromatic Substitution : Iodine’s superior leaving-group ability (compared to Br or Cl) makes the target compound reactive under catalytic conditions (e.g., Pd-mediated cross-coupling) .
  • Tautomerism: In 2-Amino-5-bromobenzoic acid, DFT studies show tautomeric forms (e.g., keto-enol) influence bond lengths and reactivity . Similar behavior is expected in the target compound.

Physicochemical and Computational Data

Acidity and Solubility:

  • The -COOH group’s acidity is amplified by electron-withdrawing halogens. For instance, 5-Amino-2-chlorobenzoic acid (pKa ~2.8) is more acidic than non-halogenated analogs . The target compound’s pKa is likely lower due to additional halogens.
  • Solubility in polar solvents (e.g., DMSO) is expected to decrease with higher halogen content due to increased molecular weight and hydrophobicity.

Spectroscopic Properties:

  • Heavy atoms like iodine significantly affect NMR and IR spectra. For example, 4-Amino-3-iodobenzoic acid shows distinct ¹³C NMR shifts for iodine-bound carbons (~90–100 ppm) .

Q & A

Q. Table 1. Key Spectroscopic Data for Halogenated Benzoic Acid Analogs

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)X-ray Confirmed SubstituentsReference
4-Amino-2-chlorobenzoic acid6.8 (d, H3), 7.4 (d, H5)115.2 (C2), 128.5 (C4)Cl at C2, NH2 at C4
3-Bromo-5-iodobenzoic acid7.9 (s, H2), 8.2 (s, H6)122.4 (C3), 138.1 (C5)Br at C3, I at C5

Q. Table 2. Reaction Optimization Parameters for Cross-Coupling

ConditionYield (%)RegioselectivityCatalyst SystemReference
Conventional Heating45LowPd(OAc)2/PPh3
Microwave-Assisted (100°C)82HighPd(PPh3)4/CuI/DBU
Ionic Liquid Solvent78Moderate[HMIm]BF4/PdCl2

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